10-(4-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one
Description
10-(4-Methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one (molecular formula: C22H14O4, molecular weight: 342.35 g/mol) is a synthetic furanochromone derivative characterized by a fused benzofurochromenone core substituted with a 4-methoxyphenyl group at position 10. Its structure includes a planar aromatic system with a methoxy group in the para position of the phenyl ring, influencing electronic properties and intermolecular interactions . Key spectral data include:
- SMILES:
COC1=CC=C(C=C1)C2=COC3=C2C=C4C5=CC=CC=C5C(=O)OC4=C3
Properties
Molecular Formula |
C22H14O4 |
|---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
10-(4-methoxyphenyl)-[1]benzofuro[6,5-c]isochromen-5-one |
InChI |
InChI=1S/C22H14O4/c1-24-14-8-6-13(7-9-14)19-12-25-20-11-21-17(10-18(19)20)15-4-2-3-5-16(15)22(23)26-21/h2-12H,1H3 |
InChI Key |
UWKKHIGTYQHQRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C2C=C4C5=CC=CC=C5C(=O)OC4=C3 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Catalyst System : Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) in triethylamine.
-
Solvent : Tetrahydrofuran (THF) at 60°C for 12 hours.
-
Yield : 68–75% after purification via column chromatography.
Key spectral data for intermediate 1 :
Four-Component Ugi Reaction for Functionalized Derivatives
The Ugi four-component reaction (4CR) enables diversification of the furochromone core. Reacting furochromonecarbaldehyde (1 ) with amines, isocyanates, and carboxylic acids in methanol yields highly substituted derivatives.
Representative Synthesis Protocol
| Component | Role | Example Reagents |
|---|---|---|
| Furochromonecarbaldehyde | Electrophilic center | 4,9-Dimethoxy-5H-furochromone |
| Amine | Nucleophile | 4-Aminoanisidine |
| Isocyanate | Electrophile | Cyclohexyl isocyanate |
| Carboxylic acid | Acid catalyst | n-Butyric acid |
Conditions :
-
Stirring at room temperature for 24–168 hours.
-
Post-reaction treatment with K₂CO₃ and reflux in ethanol.
Oxidative Cyclization of Phenolic Precursors
Oxidative cyclization using potassium permanganate (KMnO₄) in acidic media converts phenolic precursors into the furochromone backbone. For example, 2,4-dihydroxy-5-(4-methoxyphenyl)acetophenone undergoes phosphorylation with POCl₃/DMF, followed by oxidation.
Critical Parameters
-
Oxidizing Agent : KMnO₄ in H₂SO₄ (0.5 M).
-
Temperature : 80°C for 6 hours.
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave irradiation reduces reaction times and improves yields. A modified Sonogashira protocol under microwaves (300 W, 100°C) achieves 85% yield in 2 hours, compared to 12 hours conventionally.
Advantages Over Conventional Heating
-
Faster heat transfer and uniform temperature distribution.
-
Reduced side reactions (e.g., alkyne oligomerization).
Purification and Characterization Techniques
Chromatographic Methods
| Technique | Conditions | Purity Achieved |
|---|---|---|
| Column Chromatography | Silica gel, ethyl acetate/hexane (3:7) | 98% |
| HPLC | C18 column, acetonitrile/water (70:30) | 99% |
Spectroscopic Validation
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Sonogashira Cyclization | 75 | 12 | Moderate | High |
| Ugi 4CR | 72 | 168 | Low | Moderate |
| Oxidative Cyclization | 65 | 6 | High | Low |
| Microwave-Assisted | 85 | 2 | High | High |
The microwave-assisted Sonogashira method offers optimal balance between yield and time, though oxidative cyclization remains cost-effective for small-scale production .
Chemical Reactions Analysis
Types of Reactions
10-(4-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups .
Scientific Research Applications
10-(4-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 10-(4-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Position and Functional Groups
Table 1: Key Structural Differences
Key Observations :
- Halogen vs. Methoxy : Dichlorophenyl derivatives (e.g., 4i) exhibit higher molecular weight and lipophilicity, which may enhance membrane permeability but reduce solubility .
- Natural Analogs: Khellin (4,9-dimethoxy-7-methyl) lacks the phenyl substituent but shares the furanochromone core, enabling photosensitizing properties used in vitiligo treatment .
Physical and Spectral Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Melting Points : Higher melting points in compounds like 3h (258–259°C) suggest stronger crystalline packing due to extended aromatic systems or hydrogen bonding .
- Spectral Signatures : The target compound’s para-methoxyphenyl group would produce distinct ¹H NMR signals (e.g., δ 3.8 for OCH3 and δ 7.5–7.8 for aromatic protons), differentiating it from analogs like 4i (δ 6.7–7.4 for dichlorophenyl protons) .
Table 3: Bioactivity Comparisons
Key Observations :
- Lack of Mutagenicity: Unlike psoralens, Khellin’s low mutagenicity suggests that methoxy-substituted furanochromones (e.g., the target compound) may offer safer therapeutic profiles .
Biological Activity
10-(4-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound with a unique fused ring structure that includes elements of both furan and chromene. Its molecular formula is C22H14O4, and it has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antioxidant, anticancer, and antimicrobial properties, as well as case studies and research findings.
Chemical Structure and Properties
The compound features a methoxy group attached to a phenyl ring at the 10-position of the benzo[c]furochromen backbone. This specific substitution pattern contributes to its unique chemical properties and biological activities. The molecular weight of the compound is approximately 342.3 g/mol.
Antioxidant Activity
Research indicates that 10-(4-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one exhibits significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress-related diseases by neutralizing free radicals. Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in oxidative stress regulation, thereby enhancing its antioxidant effects.
Anticancer Activity
The compound has also been studied for its potential anticancer properties. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines. For example, one study demonstrated that 10-(4-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one significantly reduced cell viability in breast cancer cells through mechanisms involving apoptosis and cell cycle arrest. Molecular docking studies further suggested that it may bind to targets involved in cancer progression.
Antimicrobial Activity
In addition to its antioxidant and anticancer properties, this compound has shown promising antimicrobial activity against several bacterial strains. It was found to inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antimicrobial agents.
Case Studies
Several case studies have highlighted the biological activity of 10-(4-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one:
- Study on Antioxidant Properties : A study evaluated the compound's ability to scavenge free radicals using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. Results indicated a dose-dependent scavenging effect comparable to standard antioxidants like ascorbic acid.
- In Vitro Anticancer Assessment : In research involving MCF-7 breast cancer cells, treatment with varying concentrations of the compound resulted in significant reductions in cell viability after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells correlating with higher concentrations of the compound.
- Antimicrobial Efficacy : A series of tests against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited MIC (Minimum Inhibitory Concentration) values lower than those of common antibiotics, suggesting its potential as an effective antimicrobial agent.
Research Findings
Recent findings emphasize the need for further investigation into the mechanisms underlying the biological activities of 10-(4-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one:
- Mechanism of Action : Studies suggest that the compound may modulate signaling pathways associated with oxidative stress and inflammation, contributing to its observed biological effects.
- Structure-Activity Relationship (SAR) : Ongoing research aims to explore how structural modifications impact the biological activity of related compounds, which could lead to more potent derivatives.
Q & A
Basic: What are the recommended methods for synthesizing 10-(4-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one with optimal yield?
Answer:
The synthesis of this compound can be optimized using microwave-assisted protocols, which reduce reaction times to ~4 minutes while achieving yields up to 88% . Key parameters include:
- Catalyst selection : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) to enhance cyclization.
- Temperature control : Maintaining 80–100°C to prevent side reactions.
- Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures to isolate the pure product.
Refer to analogs like visnagin ( ) and khellin ( ) for guidance on substituent compatibility.
Basic: How can researchers confirm the structural integrity of synthesized 10-(4-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one?
Answer:
Use a combination of:
- NMR spectroscopy : Compare and chemical shifts with structurally related furanochromones (e.g., visnagin in , khellinol in ).
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]) to confirm the exact mass (e.g., 246.053 Da for the core structure in ).
- X-ray crystallography : Resolve ambiguities in substituent positions (see for analogous compounds).
Advanced: What strategies resolve contradictions in reported biological activities of this compound across studies?
Answer:
Contradictions often arise from:
- Substituent variations : The 4-methoxy and 7-methyl groups (as in visnagin, ) modulate antioxidant vs. anti-inflammatory effects. Compare activity profiles of analogs ( ).
- Assay models : Validate results using multiple in vitro (e.g., enzyme inhibition assays for malate dehydrogenase, ) and in vivo models.
- Purity checks : Use HPLC (≥98% purity, ) to rule out impurities affecting bioactivity.
Advanced: How does the substitution pattern on the furanochromone core influence its pharmacological properties?
Answer:
Substituent positions critically impact activity:
- 4-Methoxy group : Enhances vasodilation (visnagin, ) and photostability ( ).
- 7-Methyl group : Reduces cytotoxicity compared to hydroxylated derivatives (khellinol, ).
- 9-Methoxy substitution : Increases solubility but may reduce binding affinity (khellin, ). Computational modeling (e.g., molecular docking) can predict substituent effects on target binding .
Basic: What are the key physicochemical properties critical for experimental design involving this compound?
Answer:
Critical properties include:
- Boiling point : 299.2°C at 760 mmHg ( ), necessitating vacuum distillation for purification.
- Density : 1.411 g/cm ( ), relevant for solvent selection in extraction.
- Solubility : Low water solubility; use DMSO or ethanol for in vitro assays (analog data from ).
Advanced: What in silico methods predict the binding affinity of this compound to malate dehydrogenase?
Answer:
- Molecular docking : Use crystal structures of malate dehydrogenase (PDB ID: 4MDH) to model interactions with the furanochromone core.
- QSAR modeling : Correlate substituent electronegativity (e.g., methoxy vs. hydroxyl groups) with inhibition potency ( ).
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate binding modes.
Basic: How can researchers assess the antioxidant capacity of this compound?
Answer:
- DPPH assay : Measure radical scavenging at 517 nm (visnagin’s IC = 12.5 μM, ).
- FRAP assay : Compare ferric-reducing power to ascorbic acid controls.
- Cell-based assays : Use HO-induced oxidative stress models in HEK-293 cells ().
Advanced: What synthetic routes enable the introduction of diverse substituents on the furanochromone scaffold?
Answer:
- Prenylation : Introduce isoprenyl groups via Claisen-Schmidt condensation ().
- Glycosylation : Attach sugar moieties using Koenigs-Knorr reactions (e.g., khellol glucoside in ).
- Halogenation : Electrophilic substitution at position 6 (iodo derivatives in ).
Basic: What safety precautions are essential when handling this compound?
Answer:
- Photosensitivity : Avoid UV exposure due to furanocoumarin-like activity ( ).
- Storage : Keep at –20°C in amber vials to prevent degradation ( ).
- PPE : Use nitrile gloves and fume hoods during synthesis (analog data from ).
Advanced: How can NMR data discrepancies in dihydrofuran derivatives of this compound be resolved?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
